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Compound of Interest

Compound Name: GSK-1004723

Cat. No.: B1672344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target screening results for GSK-
1004723, a novel dual-acting histamine H1 and H3 receptor antagonist. The information is

intended to assist researchers in evaluating its selectivity profile in comparison to other

antihistamine classes.

Executive Summary
GSK-1004723 is a potent and selective dual antagonist of the histamine H1 and H3 receptors,

developed for the potential treatment of allergic rhinitis.[1] Its primary therapeutic action is

mediated through the blockade of these two histamine receptor subtypes. An essential aspect

of preclinical safety assessment is the characterization of a compound's off-target activity.

While comprehensive off-target screening data for GSK-1004723 against a broad panel of

receptors is not publicly available, its selectivity has been well-characterized against other

histamine receptor subtypes. This guide will focus on this available data and provide a

comparative context with older and newer generation antihistamines.

On-Target and Off-Target Histamine Receptor
Binding Profile of GSK-1004723
GSK-1004723 exhibits high-affinity binding to both human H1 and H3 receptors.[1][2] Its

selectivity for these targets over the other histamine receptor subtypes, H2 and H4, is a key
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characteristic of its pharmacological profile.

Target Receptor
Binding Affinity
(pKi)

Selectivity vs. H1
(fold)

Selectivity vs. H3
(fold)

Human H1 Receptor 10.2 - ~2.5

Human H3 Receptor 10.6 ~2.5 -

Human H2 Receptor < 5.6 > 39,810 > 100,000

Human H4 Receptor < 6.0 > 15,849 > 39,810

Data sourced from Slack et al., 2011.[1][2]

Comparison with Other Antihistamines
The selectivity of antihistamines is a critical factor in their clinical utility and side-effect profile.

First-generation antihistamines are known for their relatively poor receptor selectivity, which

contributes to their sedative and anticholinergic side effects. Newer generations have been

developed with improved selectivity for the H1 receptor.
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Antihistamine
Class

Primary Target(s)
Common Off-
Target Interactions

Key Clinical
Characteristics

First-Generation (e.g.,

Diphenhydramine,

Chlorpheniramine)

H1 Receptor

Muscarinic, α-

Adrenergic,

Serotonergic

Receptors

Sedating,

Anticholinergic effects

(dry mouth, urinary

retention)

Second-Generation

(e.g., Loratadine,

Cetirizine,

Fexofenadine)

H1 Receptor

Generally high

selectivity for H1

receptor with minimal

CNS penetration

Non-sedating, fewer

side effects

Dual H1/H3

Antagonists (e.g.,

GSK-1004723)

H1 and H3 Receptors

High selectivity for H1

and H3 receptors over

H2 and H4. Broader

off-target profile not

fully disclosed.

Potential for enhanced

efficacy in allergic

rhinitis, particularly

nasal congestion.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the H1 and H3 receptors and a

general workflow for determining receptor binding affinity.
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Caption: Simplified signaling cascade of the histamine H1 receptor.
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H3 Receptor Signaling Pathway
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Caption: Simplified signaling cascade of the histamine H3 receptor.
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Radioligand Binding Assay Workflow
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Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols
Radioligand Binding Assays (for H1, H3, and H4 receptors)[1][2]
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Objective: To determine the binding affinity (Ki) of GSK-1004723 for histamine receptors.

Methodology:

Membrane Preparation: Cell membranes were prepared from HEK293 cells recombinantly

over-expressing the human H1, H3, or H4 receptors.

Radioligands:

H1 Receptor: [³H]-mepyramine

H3 Receptor: [³H]-GSK189254

H4 Receptor: [³H]-histamine

Assay Conditions: Assays were performed in a final volume of 250 µL containing the

appropriate buffer, cell membranes, radioligand, and varying concentrations of GSK-
1004723.

Incubation: The mixture was incubated to allow for competitive binding to reach

equilibrium.

Separation: Bound and free radioligand were separated by rapid filtration through glass

fiber filters.

Detection: The radioactivity retained on the filters was quantified by liquid scintillation

counting.

Data Analysis: Non-linear regression analysis of the competition binding data was used to

determine the IC50 values, which were then converted to Ki values using the Cheng-

Prusoff equation.

Functional Assay for H2 Receptor Antagonism[1][2]

Objective: To determine the functional antagonist activity of GSK-1004723 at the H2

receptor.

Methodology:
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Cell Line: HEK293 cells recombinantly over-expressing the human H2 receptor were used.

Stimulation: The ability of GSK-1004723 to block histamine-evoked cyclic AMP (cAMP)

production was measured.

Detection: cAMP levels were quantified using a suitable immunoassay.

Data Analysis: The concentration-response curves for histamine in the presence and

absence of GSK-1004723 were analyzed to determine its antagonist potency.

Conclusion
GSK-1004723 is a highly potent and selective dual antagonist of the histamine H1 and H3

receptors.[1][2] Based on the available data, it demonstrates excellent selectivity against the

other histamine receptor subtypes, H2 and H4.[2] This high selectivity for its intended targets is

in line with the development of modern antihistamines, which aim to minimize the off-target

effects associated with first-generation compounds. While a broader off-target screening profile

would provide a more complete picture of its safety and potential for side effects, the current

data indicates a favorable selectivity profile within the histamine receptor family. This suggests

a lower likelihood of off-target effects mediated by H2 and H4 receptors. Further research and

clinical studies are necessary to fully elucidate the complete safety profile of GSK-1004723.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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